Calcium 4-dodecylphenolate
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Overview
Description
Calcium 4-dodecylphenolate is an organometallic compound with the molecular formula C36H58CaO2. It is a calcium salt of 4-dodecylphenol, where calcium is coordinated to the phenolate oxygen atoms. This compound is known for its surfactant properties and is used in various industrial applications, including as a detergent additive and in lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium 4-dodecylphenolate typically involves the reaction of 4-dodecylphenol with a calcium source, such as calcium hydroxide or calcium chloride. The reaction is usually carried out in an organic solvent like toluene or xylene under reflux conditions. The general reaction can be represented as:
2C18H30O+Ca(OH)2→Ca(C18H29O)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of 4-dodecylphenol and minimize by-products. The product is then purified through filtration and solvent evaporation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the phenolic ring, leading to the formation of quinones.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Complexation: The calcium ion can form complexes with various ligands, altering the compound’s solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Nitrating agents like nitric acid or sulfonating agents like sulfuric acid are commonly used.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form stable complexes with calcium.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or sulfonated derivatives of the phenolic ring.
Complexation: Calcium-ligand complexes with altered properties.
Scientific Research Applications
Calcium 4-dodecylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in formulations requiring controlled release.
Industry: Widely used in lubricants and detergents to improve performance and stability.
Mechanism of Action
The mechanism of action of calcium 4-dodecylphenolate is primarily related to its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases in a mixture. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. The calcium ion can also participate in signaling pathways by binding to specific proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Calcium dodecylphenolate: Similar in structure but may differ in the position of the dodecyl group on the phenol ring.
Calcium bis(2-dodecylphenolate): Another variant with the dodecyl group at the 2-position.
Phenol, dodecyl-, calcium salt: A general term for calcium salts of dodecylphenol derivatives.
Uniqueness: Calcium 4-dodecylphenolate is unique due to the specific positioning of the dodecyl group at the 4-position on the phenol ring, which can influence its reactivity and interaction with other molecules. This specific structure imparts distinct surfactant properties, making it particularly effective in applications requiring reduced surface tension and enhanced solubility.
Properties
CAS No. |
50910-68-4 |
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Molecular Formula |
C36H58CaO2 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
calcium;4-dodecylphenolate |
InChI |
InChI=1S/2C18H30O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;/h2*13-16,19H,2-12H2,1H3;/q;;+2/p-2 |
InChI Key |
JPOLXALETSGQNT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |
Origin of Product |
United States |
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